molecular formula C15H14FNO2 B6374635 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol CAS No. 1261950-63-3

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol

Cat. No.: B6374635
CAS No.: 1261950-63-3
M. Wt: 259.27 g/mol
InChI Key: RGNWOZOYJAJVLO-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol is a chemical compound with the molecular formula C15H15NO2F It is known for its unique structure, which includes a dimethylaminocarbonyl group attached to a phenyl ring, and a fluorine atom attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol typically involves multi-step organic reactions. One common method includes the reaction of 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid with 2-fluorophenol under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted phenols.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol involves its interaction with specific molecular targets. The dimethylaminocarbonyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol
  • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
  • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid

Uniqueness

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and other applications where these properties are desirable.

Properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-14(18)13(16)9-11/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNWOZOYJAJVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684455
Record name 3'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-63-3
Record name 3'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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